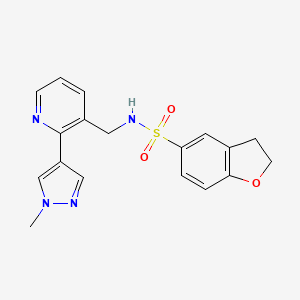![molecular formula C22H18FN3O4S B2657199 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1252922-85-2](/img/no-structure.png)
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O4S and its molecular weight is 439.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiosynthesis for PET Imaging
A study by (Dollé et al., 2008) discussed the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with a fluorine atom in their structure, facilitating fluorine-18 labeling for in vivo imaging using positron emission tomography (PET). This approach is significant for imaging the translocator protein (18 kDa) with PET.
Anticancer Activity
The research conducted by (Al-Sanea et al., 2020) explored the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for anticancer applications. One compound in this series exhibited notable cancer cell growth inhibition against various cancer cell lines, indicating potential use in cancer treatment.
Radioligands for Peripheral Benzodiazepine Receptors
Studies by (Zhang et al., 2003) and (Zhang et al., 2005) synthesized and evaluated ligands like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for imaging peripheral benzodiazepine receptors (PBR). These ligands are essential for understanding PBR in the brain and potentially for diagnosing neurodegenerative disorders.
Synthesis of Novel Compounds for Inflammatory and Analgesic Agents
Research by (Abu‐Hashem et al., 2020) reported the synthesis of novel benzodifuranyl derivatives with applications as anti-inflammatory and analgesic agents. These compounds demonstrated significant COX-2 inhibition and analgesic activities.
Synthesis and Biological Activities of Pyrimidine Linked with Morpholinophenyl Derivatives
In the study by (Gorle et al., 2016), a series of pyrimidine-2,4-diamine derivatives were synthesized, showing significant larvicidal activity against mosquito larvae. These compounds could be explored further for potential use in vector control.
Synthesis of Iodinated Radioligands for PBR Imaging
(Zhang et al., 2007) developed iodinated analogues of ligands for peripheral-type benzodiazepine receptor (PBR) imaging. This research is significant for imaging PBR expression in vivo, especially in neurological and neurodegenerative conditions.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzylamine with ethyl 2-(4-methoxyphenyl)acetate to form the intermediate, which is then cyclized with thionyl chloride and potassium thiocyanate to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "ethyl 2-(4-methoxyphenyl)acetate", "thionyl chloride", "potassium thiocyanate" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzylamine with ethyl 2-(4-methoxyphenyl)acetate in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate.", "Step 2: Cyclization of the intermediate with thionyl chloride and potassium thiocyanate in the presence of a solvent such as acetonitrile or DMF to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
Número CAS |
1252922-85-2 |
Fórmula molecular |
C22H18FN3O4S |
Peso molecular |
439.46 |
Nombre IUPAC |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18FN3O4S/c1-30-16-8-6-15(7-9-16)24-19(27)13-25-18-10-11-31-20(18)21(28)26(22(25)29)12-14-4-2-3-5-17(14)23/h2-11H,12-13H2,1H3,(H,24,27) |
Clave InChI |
UOZRVOMIQRKHKW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657116.png)
![3-(4-Chlorophenyl)-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2657117.png)
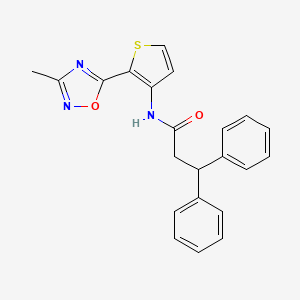
![2-Chloro-N-[(1R,3S)-3-hydroxycyclopentyl]-N-[(6-methoxy-2,4-dimethylpyridin-3-yl)methyl]acetamide](/img/structure/B2657119.png)

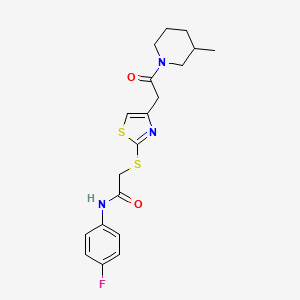
![(E)-4-(Dimethylamino)-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-enamide](/img/structure/B2657122.png)
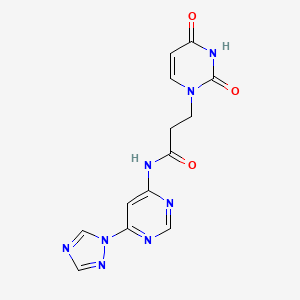

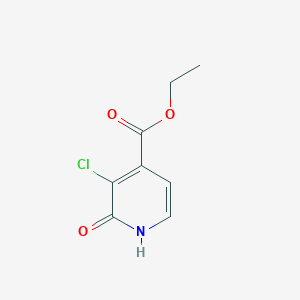
![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate](/img/structure/B2657129.png)

